molecular formula C22H24ClNO2S B2830754 1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione CAS No. 1706295-96-6

1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione

Cat. No.: B2830754
CAS No.: 1706295-96-6
M. Wt: 401.95
InChI Key: LHUCPHUFOOTVDP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazepane ring, followed by the introduction of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents. Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity. Quality control measures, such as chromatography and spectroscopy, would be employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a biological response.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO2S/c1-16-4-2-3-5-19(16)21-12-13-24(14-15-27-21)22(26)11-10-20(25)17-6-8-18(23)9-7-17/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUCPHUFOOTVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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